3-[3,5-bis(dimethylamino)-1H-1,2,4-triazol-1-yl]-1lambda6-thiolane-1,1-dione
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Overview
Description
3-[3,5-bis(dimethylamino)-1H-1,2,4-triazol-1-yl]-1lambda6-thiolane-1,1-dione is a chemical compound known for its application in peptide synthesis. It is commonly used as a coupling reagent in the formation of amide bonds, which are crucial in the synthesis of peptides and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-bis(dimethylamino)-1H-1,2,4-triazol-1-yl]-1lambda6-thiolane-1,1-dione typically involves the reaction of 1H-1,2,4-triazole with dimethylamine and thiolane-1,1-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as N,N-diisopropylethylamine (DIEA) and a solvent like dichloroethane (DCE) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[3,5-bis(dimethylamino)-1H-1,2,4-triazol-1-yl]-1lambda6-thiolane-1,1-dione primarily undergoes coupling reactions, particularly in the formation of amide bonds. It can also participate in substitution reactions where the triazole ring can be modified with various substituents .
Common Reagents and Conditions
Coupling Reactions: Typically involve reagents like N,N-diisopropylethylamine (DIEA) and solvents such as dichloroethane (DCE).
Substitution Reactions: May involve reagents like halides or other electrophiles to introduce new substituents onto the triazole ring.
Major Products
The major products of these reactions are typically peptides or modified triazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[3,5-bis(dimethylamino)-1H-1,2,4-triazol-1-yl]-1lambda6-thiolane-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a coupling reagent in peptide synthesis, facilitating the formation of amide bonds.
Biology: Employed in the synthesis of peptide-based probes and inhibitors for biological studies.
Medicine: Utilized in the development of peptide-based therapeutics and diagnostic agents.
Industry: Applied in the production of various peptide-based materials and compounds.
Mechanism of Action
The compound exerts its effects primarily through its role as a coupling reagent. It activates carboxyl groups, facilitating their reaction with amines to form amide bonds. This process involves the formation of an intermediate complex that enhances the reactivity of the carboxyl group .
Comparison with Similar Compounds
Similar Compounds
- 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate
- N,N,N’,N’-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate
Uniqueness
3-[3,5-bis(dimethylamino)-1H-1,2,4-triazol-1-yl]-1lambda6-thiolane-1,1-dione is unique due to its specific structure that provides high reactivity and efficiency in coupling reactions. It offers advantages such as faster reaction rates and reduced racemization compared to other coupling reagents .
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O2S/c1-13(2)9-11-10(14(3)4)15(12-9)8-5-6-18(16,17)7-8/h8H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFJFHXKRYQDFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)C2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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